Ethyl 2-Fluoropropionate
Description
Ethyl 2-fluoropropionate (C₅H₉FO₂, molecular weight 120.12 g/mol) is a monofluorinated ester with the CAS numbers 127306-59-6 and 349-43-9 . It is widely utilized in lithium-ion battery electrolytes due to its favorable electrolytic properties, such as enhanced conductivity at elevated temperatures and improved electrochemical stability . Its physical properties include a density of 0.997 g/cm³, a boiling point of 125°C, and a flash point of 29.5°C . Fluorination at the 2-position of the propionate chain introduces electronegativity, influencing reactivity and stability in chemical and electrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-43-9 | |
| Record name | 349-43-9 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-Fluoropropionate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoropropionate can be synthesized through several methods. One common method involves the esterification of 2-fluoropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the fluorination of ethyl propionate using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxofluor .
Industrial Production Methods: Industrial production of this compound often employs a stereoselective one-step fluorination process. This method involves the use of tetrafluoroethyldimethylamine (TFEDMA) to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom in ethyl 2-fluoropropionate can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
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Sodium iodide in acetone
Major Products:
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2-Iodopropionic acid ethyl ester
This compound can undergo nucleophilic substitution reactions due to its reactive ester group.
Reduction Reactions
The ester group in this compound can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
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Lithium aluminum hydride in dry ether
Major Products:
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2-Fluoropropanol
Oxidation Reactions
This compound can be oxidized to form 2-fluoropropionic acid using oxidizing agents.
Common Reagents and Conditions:
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Potassium permanganate in aqueous solution
Major Products:
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2-Fluoropropionic acid
Industrial Production Methods
Industrial production often involves a stereoselective one-step fluorination process using tetrafluoroethyldimethylamine (TFEDMA) to achieve high yields and enantioselectivity.
Method for co-producing 2-fluoropropionate and ethyl difluoroacetate
A method for co-producing 2-fluoropropionate and ethyl difluoroacetate involves reacting a fluorinating reagent and a lactate, cooling the reaction material, adding a nitrogen-containing compound, and performing pressure reducing rectification to obtain 2-fluoropropionate product and N,N-dimethyl difluoroacetamide. Concentrated sulfuric acid is added to a mixture of anhydrous ethanol and N,N-dimethyldifluoroacetamide, reacted, cooled, and rectified to obtain the ethyl difluoroacetate product .
Scientific Research Applications
Organic Synthesis
E2FP serves as a crucial building block in the synthesis of various fluorinated compounds. Its role as an intermediate allows chemists to create more complex molecules that are essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry
E2FP is utilized in the development of pharmaceuticals, particularly as a precursor for:
- Enzyme Inhibitors : It has been shown to facilitate the synthesis of enzyme inhibitors that target specific biological pathways, crucial for treating diseases such as cancer and dyslipidemia.
- Receptor Agonists : The compound is also involved in creating receptor agonists that can activate biological receptors, potentially leading to therapeutic effects .
Research indicates that E2FP exhibits notable biological activities:
- Anticancer Potential : Studies suggest that E2FP may act as a prodrug in cancer therapy, selectively targeting cancer cells through altered enzyme kinetics .
- Metabolic Stability : The incorporation of fluorine enhances metabolic stability, making E2FP a valuable candidate for drug development .
Electrolytic Applications
In the industrial sector, E2FP is employed as a solvent in lithium secondary batteries. Its use improves ionic conductivity and discharge capacities, making it an attractive option for energy storage solutions .
Study on Enzyme Interactions
A study investigated how E2FP interacts with various enzymes, revealing that its unique fluorine substitution significantly alters enzyme kinetics and substrate specificity. This finding suggests that E2FP could serve as a lead compound for designing selective enzyme inhibitors.
Biodistribution Studies
Quantitative biodistribution studies using radiolabeled derivatives of E2FP indicated significant uptake in specific organs such as the liver and lungs. These insights are crucial for understanding the pharmacokinetics of fluorinated compounds and their therapeutic potential .
Mechanism of Action
Ethyl 2-Fluoropropionate can be compared with other similar compounds such as:
Ethyl 3-Fluoropropionate: Similar in structure but with the fluorine atom located at the third carbon.
2-Fluoroethyl Propionate: The fluorine atom is attached to the ethyl group instead of the propionate moiety.
Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which imparts distinct chemical and physical properties. This positioning affects its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Ethyl 2-fluoropropionate with structurally related fluorinated and halogenated esters:
Notes:
- Ethyl 3-fluoropropionate (E3FP) and this compound (E2FP) exhibit distinct temperature-dependent conductivity thresholds in LiPF₆ solutions. For E2FP, conductivity exceeds ethyl propionate (EP) at ~2°C, whereas E3FP requires ~8°C .
- Ethyl 2-chloropropionate, a chlorine-substituted analog, has higher density and boiling point due to chlorine’s larger atomic radius and polarizability .
Electrochemical Performance in Lithium-Ion Batteries
Fluorinated esters are critical in electrolytes for enhancing high-voltage stability and ionic conductivity. Key findings include:
- Conductivity: this compound demonstrates higher conductivity than non-fluorinated ethyl propionate (EP) above 2°C in 1 M LiPF₆ solutions. In contrast, ethyl 3-fluoropropionate (E3FP) requires ~8°C to outperform EP .
- Anode Stability: Fluorination improves anodic stability due to fluorine’s electron-withdrawing effect. However, ethyl 2-fluoroethyl carbonate (E2FEC) shows lower stability than ethyl methyl carbonate (EMC) .
- Cycle Efficiency : this compound-based electrolytes exhibit stable lithium deposition/dissolution efficiency at 25°C, critical for long-term battery performance .
Reactivity in Enzymatic Systems :
- D-2-Haloacid dehalogenases efficiently hydrolyze D-2-chloropropionate but show negligible activity toward 2-fluoropropionate, highlighting fluorine’s resistance to enzymatic cleavage .
Biological Activity
Ethyl 2-Fluoropropionate (E2FP) is a fluorinated organic compound that has attracted significant attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural characteristics, notably the presence of a fluorine atom, influence its biological activity and potential applications. This article explores the biological activities of E2FP based on diverse research findings, including its synthesis, chemical properties, and implications in drug development.
- Molecular Formula : C5H9FO2
- Molar Mass : 120.12 g/mol
- Boiling Point : 125 °C
- Density : 0.997 g/cm³
- Flash Point : 29 °C
E2FP is characterized by an ethyl ester structure with a fluorine atom attached to the second carbon of the propionate chain. This modification can enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical synthesis .
Synthesis Methods
E2FP can be synthesized through various methods, including:
- Fluorination of Propionic Acid Esters : Using hydrogen fluoride (HF) and a catalyst to convert 2-chloropropionate into E2FP.
- Reactions with Fluorinated Reagents : Employing potassium fluoride in the presence of solvents to achieve high yields and selectivity .
Pharmacological Applications
E2FP has shown promise in several pharmacological applications:
- Enzyme Inhibitors : Research indicates that E2FP can be utilized in synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. These compounds are crucial for developing therapeutic agents targeting various diseases.
- Anticancer Potential : Studies have demonstrated that fluorinated compounds like E2FP may be recognized differently by ester hydrolases in cancer cells, suggesting potential as targeted anticancer prodrugs. This specificity could lead to improved efficacy and reduced side effects compared to traditional therapies.
- Solvent for Lithium Batteries : E2FP is employed as a solvent in lithium secondary batteries, enhancing ionic conductivity and discharge capacities. This application highlights its versatility beyond medicinal chemistry .
Study on Enzyme Interactions
A study investigated the interactions of E2FP with various enzymes, revealing that the fluorine substitution significantly alters enzyme kinetics and substrate specificity. The findings suggested that E2FP could serve as a lead compound for designing selective enzyme inhibitors.
Biodistribution Studies
Quantitative biodistribution studies using radiolabeled derivatives of E2FP indicated significant uptake in specific organs such as the liver and lungs. These studies provide insights into the pharmacokinetics of fluorinated compounds, essential for understanding their therapeutic potential .
Implications for Drug Development
The unique properties of E2FP make it a valuable building block in drug development:
- Enhanced Biological Activity : The incorporation of fluorine atoms can lead to improved potency and selectivity of drug candidates.
- Metabolic Stability : Fluorinated compounds often exhibit greater resistance to metabolic degradation, extending their therapeutic window.
Q & A
Q. What are the common synthetic routes for Ethyl 2-Fluoropropionate, and how do they differ in methodology?
this compound is synthesized via nucleophilic fluorination, typically using potassium fluoride (KF) or fluorinating agents like N,N-dimethyltetrafluoroethylamine. A key method involves substituting a leaving group (e.g., sulfonate or chloride) in a precursor such as ethyl 2-chloropropionate with fluorine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like elimination or racemization. For enantiomerically pure forms, chiral precursors or asymmetric catalysis are employed, as seen in stereoselective syntheses of related fluorinated esters .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
Standard characterization includes:
- NMR spectroscopy : NMR to confirm fluorine incorporation and / NMR to verify ester structure and stereochemistry.
- Gas chromatography-mass spectrometry (GC-MS) : To assess purity and detect volatile byproducts.
- Boiling point determination : this compound typically boils at ~108°C (lit.), aligning with its molecular weight (106.10 g/mol) .
- Chiral HPLC : For enantiomeric excess analysis in stereospecific syntheses .
Q. What safety protocols are essential when handling this compound in the lab?
While specific toxicity data may be limited, standard precautions for fluorinated esters apply:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and eye protection due to potential irritancy.
- Store in airtight containers away from moisture to prevent hydrolysis .
Advanced Research Questions
Q. How does fluorination at the α-position influence the physical and electrochemical properties of this compound compared to non-fluorinated analogs?
Fluorination reduces electron density at the carbonyl group, increasing electrophilicity. In lithium battery electrolytes, this compound exhibits higher ionic conductivity than ethyl propionate above 47°C due to enhanced Li dissociation. However, below this threshold, its higher viscosity dominates, reducing conductivity. Researchers should compare Arrhenius plots of conductivity vs. temperature to identify optimal operating ranges .
Q. What methodological strategies resolve discrepancies in reported conductivity data for fluorinated esters like this compound?
Contradictions in conductivity studies often arise from:
- Impurity levels : Trace water or residual solvents alter ionic mobility. Use Karl Fischer titration to verify moisture content.
- Measurement conditions : Standardize temperature control (±0.1°C) and electrode calibration.
- Electrolyte composition : Compare data across consistent Li salt concentrations (e.g., 1 M LiPF) and solvent mixtures .
Q. How can researchers achieve enantioselective synthesis of this compound, and what analytical techniques validate stereochemical outcomes?
Enantioselective routes include:
- Chiral auxiliary approach : Use (S)-2-sulfonyloxypropionate precursors with KF for inversion or retention of configuration .
- Asymmetric catalysis : Transition-metal catalysts with chiral ligands to induce fluorination stereoselectivity. Validation requires:
- Polarimetry : Measure optical rotation against known standards.
- Chiral stationary phase GC or HPLC : Resolve enantiomers and quantify enantiomeric excess .
Q. What experimental design considerations are critical for studying this compound in battery electrolyte applications?
Key factors include:
- Solvent compatibility : Test miscibility with carbonate co-solvents (e.g., ethylene carbonate) and Li salts.
- Electrochemical stability window : Use cyclic voltammetry to assess oxidation/reduction limits vs. Li/Li.
- Long-term stability : Accelerated aging tests at elevated temperatures (e.g., 60°C) to evaluate decomposition pathways .
Methodological Resources
- Data Presentation : Follow IUPAC guidelines for reporting physicochemical properties (e.g., significant figures, unit standardization) .
- Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) in detail, adhering to journal-specific requirements for experimental sections .
- Ethical Data Management : Maintain raw datasets (e.g., NMR spectra, conductivity measurements) in supplementary materials with metadata for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
